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Cat. No.: B608874 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have

emerged as a promising class of agents targeting the fundamental machinery of cell cycle

progression and transcription. This guide provides a comprehensive head-to-head comparison

of two notable CDK inhibitors: MC180295, a novel and highly selective CDK9 inhibitor, and

Dinaciclib, a potent pan-CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK9.

This objective analysis, supported by experimental data, aims to assist researchers in making

informed decisions for future preclinical and clinical investigations.
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Feature MC180295 Dinaciclib

Primary Targets Highly selective for CDK9[1]
Potent inhibitor of CDK1,

CDK2, CDK5, and CDK9[2]

Mechanism of Action

Primarily inhibits transcriptional

elongation by targeting

CDK9[3]

Induces cell cycle arrest (G1/S

and G2/M) and inhibits

transcription[4][5][6]

Development Stage Preclinical[1]
Clinical trials (Phase I, II, III)[1]

[7]

Reported In Vivo Efficacy

Antitumor activity in AML and

colon cancer xenograft

models[1]

Antitumor activity in various

solid tumor and hematological

malignancy models[6][8]

Key Differentiator

High selectivity for CDK9,

potentially leading to a wider

therapeutic window and

reduced off-target effects. Also

demonstrates immune-

modulatory effects.[1]

Broad-spectrum CDK

inhibition, leading to potent

and widespread effects on cell

cycle and transcription.

Quantitative Comparison of Inhibitory Activity
The in vitro potency of a kinase inhibitor is a critical determinant of its therapeutic potential. The

half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

The following tables summarize the available IC50 values for MC180295 and Dinaciclib against

a panel of CDKs. It is important to note that these values were determined in separate studies

and under potentially different experimental conditions, which may affect direct comparability.

Table 1: Biochemical IC50 Values for MC180295[1]

Kinase Target IC50 (nM)

CDK9/cyclin T 3-12
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Further characterization showed over 20-fold higher selectivity for CDK9 compared to other

CDKs.[1]

Table 2: Biochemical IC50 Values for Dinaciclib[2][9]

Kinase Target IC50 (nM)

CDK1 3

CDK2 1

CDK5 1

CDK9 4

CDK4 60-100

CDK6 60-100

CDK7 60-100

Table 3: Cellular Anti-proliferative Activity

Compound Cancer Type
Median/Representative
IC50 (nM)

MC180295 Broad panel of 46 cell lines 171 (median)[1]

Dinaciclib Pediatric cancer cell line panel 7.5 (median)[10]

Mechanism of Action and Signaling Pathways
MC180295: Selective CDK9 Inhibition and Epigenetic Regulation

MC180295 exerts its anti-cancer effects primarily through the highly selective inhibition of

CDK9. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb),

which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), leading to

productive transcriptional elongation. By inhibiting CDK9, MC180295 leads to a decrease in the

transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC,

thereby inducing apoptosis in cancer cells.[1][3] Furthermore, MC180295 has been shown to
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reactivate epigenetically silenced genes and its anti-tumor effects are partially dependent on

CD8+ T cells, suggesting an immune-modulatory component to its mechanism of action.[1]

Nucleus

MC180295 CDK9 (P-TEFb)inhibits RNA Polymerase IIphosphorylates Transcriptional Elongation

Anti-apoptotic Proteins
(e.g., Mcl-1)

Oncogenes
(e.g., MYC)

Apoptosis

Click to download full resolution via product page

Caption: MC180295 inhibits CDK9, leading to decreased transcription of survival proteins and

oncogenes, ultimately inducing apoptosis.

Dinaciclib: Pan-CDK Inhibition Leading to Cell Cycle Arrest and Apoptosis

Dinaciclib's broader inhibitory profile against CDK1, CDK2, CDK5, and CDK9 results in a multi-

pronged attack on cancer cells. Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the

G1/S and G2/M transitions.[4][5][6] Similar to MC180295, inhibition of CDK9 by Dinaciclib

suppresses the transcription of key survival proteins.[8][11] The combined effect of cell cycle

arrest and transcriptional repression leads to potent induction of apoptosis.[6][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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